molecular formula C2HBr2F B1627068 1,1-Dibromo-2-fluoroethene CAS No. 358-96-3

1,1-Dibromo-2-fluoroethene

Cat. No. B1627068
CAS RN: 358-96-3
M. Wt: 203.84 g/mol
InChI Key: ODGLWGRDIBCXGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1-Dibromo-2-fluoroethene is C2HBr2F . The average mass is 142.930 Da and the monoisotopic mass is 141.922958 Da . The ChemSpider ID is 5020382 .


Physical And Chemical Properties Analysis

1,1-Dibromo-2-fluoroethene has a density of 1.8±0.1 g/cm3, a boiling point of 29.7±30.0 °C at 760 mmHg, and a vapour pressure of 641.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 26.4±3.0 kJ/mol . The flash point is -28.2±24.6 °C . The index of refraction is 1.403 . The molar refractivity is 19.3±0.3 cm3 .

Scientific Research Applications

Stereocontrolled Synthesis

1,1-Dibromo-2-fluoroethene plays a role in stereocontrolled synthesis. A method for the stereocontrolled preparation of 1,1-diaryl-2-fluoroethenes involves generating 1-aryl-1-bromo-2-fluoroethenes and then undergoing Suzuki-Miyaura coupling to produce desired compounds (Landelle et al., 2009).

Photochemical Carbon-Halogen Bond Cleavage

In photochemistry, 1,1-dibromo-2-fluoroethene is significant for understanding the effect of fluorine on carbon-halogen bond cleavage. The introduction of fluorine increases carbon-halogen bond dissociation compared to unsubstituted products (Gregorčič & Zupan, 1987).

Reactive Tracer in Environmental Science

1,1-Dibromo-2-fluoroethene is used as a reactive tracer in environmental science. It helps in quantifying the anaerobic transformation of vinyl chloride, offering insights into the transformation potential of various compounds (Pon & Semprini, 2004).

Ab-initio Mechanistic Studies

The compound is involved in ab-initio mechanistic studies, particularly in reactions with methyl radicals. These studies are crucial for understanding the reaction rates and potential energy barriers in chemical reactions (Arnaud et al., 1986).

Room Temperature Fluorination

It has applications in room-temperature fluorination processes. The fluorination of 1,1-diphenylethene with caesium fluoroxysulphate results in 1,1-diphenyl-2-fluoroethene, demonstrating the utility of 1,1-dibromo-2-fluoroethene in various chemical reactions (Stavber & Zupan, 1986).

Structural Determinations

The equilibrium structure of 1-chloro-1-fluoroethene, closely related to 1,1-dibromo-2-fluoroethene, has been studied for accurate molecular geometry determinations, providing a basis for understanding similar molecules' structures (Gambi et al., 2019).

Synthesis of Terminal Vinyl Monofluorides

1,1-Dibromo-2-fluoroethene is used in the synthesis of terminal vinyl monofluorides, demonstrating its role in creating structurally diverse chemical compounds (Zhang et al., 2011).

properties

IUPAC Name

1,1-dibromo-2-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F/c3-2(4)1-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLWGRDIBCXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577372
Record name 1,1-Dibromo-2-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromo-2-fluoroethene

CAS RN

358-96-3
Record name 1,1-Dibromo-2-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2-fluoroethylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromo-2-fluoroethene

Citations

For This Compound
1
Citations
DLEE CHRISTMAN - 1954 - search.proquest.com
STUDIES ON HALOGENATED ACETIC ACIDS AND ESTERS STUDIES ON HALOGENATED ACETIC ACIDS AND ESTERS Full Text STUDIES ON HALOGrENATED ACETIC ACIDS …
Number of citations: 2 search.proquest.com

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